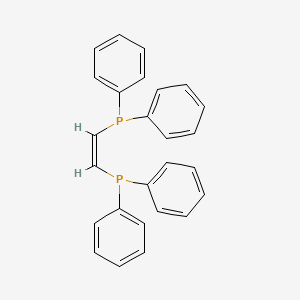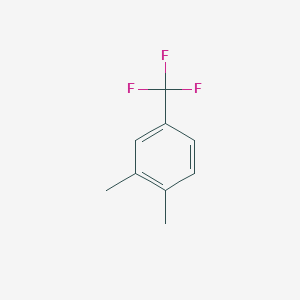
2-Chloro-3,3,3-trifluoroprop-1-ene
Overview
Description
2-Chloro-3,3,3-trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H2ClF3. It is a colorless liquid that is used in various chemical applications. The compound is known for its high reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3,3,3-trifluoroprop-1-ene is fire. It has the potential to act as a fire extinguishing agent . The compound interacts with fire and undergoes thermal decomposition to suppress the fire .
Mode of Action
This compound interacts with fire through a process of thermal decomposition. During this process, it decomposes into radicals such as HCl, ˙CF3, and ˙CF2 . These radicals can consume ˙OH and ˙H radicals, which are essential for the propagation of fire, thereby suppressing the fire .
Biochemical Pathways
The thermal decomposition of this compound affects the fire propagation pathway. By producing radicals that consume ˙OH and ˙H radicals, it disrupts the chain reactions that sustain the fire . This results in the suppression of the fire.
Result of Action
The result of the action of this compound is the suppression of fire. By decomposing into radicals that consume ˙OH and ˙H radicals, it disrupts the chain reactions that sustain the fire, leading to fire suppression .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of fire. Its effectiveness as a fire extinguishing agent is determined by its thermal stability and its ability to decompose into the necessary radicals at high temperatures .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high chemical stability and heat resistance
Cellular Effects
It is known that the compound has a certain toxicity and may cause damage to the central nervous system, skin irritation, and eye irritation .
Molecular Mechanism
A study has shown that the dehydrochlorination of 2-Chloro-3,3,3-trifluoroprop-1-ene proceeded through E1cB mechanism .
Temporal Effects in Laboratory Settings
It is known that the compound has a high chemical stability .
Dosage Effects in Animal Models
It is known that the compound has a certain toxicity and may cause damage to the central nervous system, skin irritation, and eye irritation .
Metabolic Pathways
It is known that the compound has a high chemical stability .
Transport and Distribution
It is known that the compound has a high chemical stability .
Subcellular Localization
It is known that the compound has a high chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,3,3-trifluoroprop-1-ene can be synthesized through several methods. One common method involves the fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane. This process typically requires the use of hydrogen fluoride (HF) as a fluorinating agent and a catalyst to facilitate the reaction . The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity levels of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, or other electrophiles.
Dehydrohalogenation: This reaction involves the removal of hydrogen chloride (HCl) to form trifluoropropyne.
Common Reagents and Conditions
Hydrogen Fluoride (HF): Used in the fluorination process.
Catalysts: Various catalysts, such as metal halides, are used to facilitate reactions.
Elevated Temperatures: Many reactions require high temperatures to proceed efficiently.
Major Products Formed
Trifluoropropyne: Formed through dehydrohalogenation.
Various Derivatives: Formed through substitution and addition reactions, depending on the reagents used.
Scientific Research Applications
2-Chloro-3,3,3-trifluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Investigated for its potential use in biochemical studies due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3,3,3-trifluoropropene: Another fluorinated compound with similar reactivity but different structural properties.
Trifluoropropyne: A product formed from 2-chloro-3,3,3-trifluoroprop-1-ene through dehydrohalogenation.
Uniqueness
This compound is unique due to its combination of chlorine and fluorine atoms, which impart high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c1-2(4)3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISUJXQFPPARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371548 | |
| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor | |
| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2730-62-3 | |
| Record name | 1233xf | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) a useful compound in organic synthesis?
A1: HCFO-1233xf readily reacts with various O-, N-, and S-nucleophiles under mild conditions, making it a versatile building block. [] This reaction allows for the efficient synthesis of various β-substituted-trifluoromethyl-ethenes, which are valuable intermediates in the development of new chemical compounds, including pharmaceuticals. For example, the research highlights the synthesis of pyrrolidines via a [3 + 2] dipolar cycloaddition reaction using HCFO-1233xf derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















